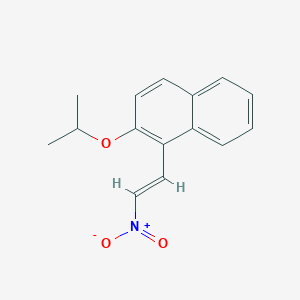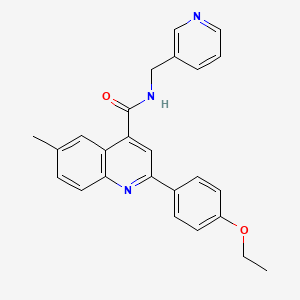
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide, also known as MMB or 5F-MMB-PICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2018 and has gained popularity in the research community due to its potent binding affinity for the cannabinoid receptors CB1 and CB2.
作用機序
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound. Additionally, this compound has been shown to modulate the activity of other receptors, including the GABA-A receptor and the TRPV1 receptor, which may contribute to its physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have immunomodulatory effects, reducing inflammation and oxidative stress in animal models. This compound has been shown to have a lower toxicity profile compared to other synthetic cannabinoids, but its long-term effects are still not well understood.
実験室実験の利点と制限
One advantage of using 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide in lab experiments is its high binding affinity for the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. Additionally, this compound has a lower toxicity profile compared to other synthetic cannabinoids, which makes it a safer choice for use in animal models. However, one limitation of this compound is its limited availability, which may make it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide research, including investigating its potential therapeutic applications in the treatment of pain, inflammation, and addiction. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes. Finally, the development of new synthetic cannabinoids with improved safety profiles and binding affinities may lead to the discovery of new therapeutic targets.
合成法
The synthesis of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with indole-3-carboxylic acid to form the final product, this compound. The purity and yield of this compound can be improved by using different solvents, temperatures, and reaction times.
科学的研究の応用
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high binding affinity for both CB1 and CB2 receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. This compound has also been used to study the effects of synthetic cannabinoids on the immune system, pain perception, and addiction.
特性
IUPAC Name |
4-methyl-N-(1-methylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-3-5-12(6-4-11)16(20)18-13-7-8-15-14(9-13)17-10-19(15)2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMNUYAJPMGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)



![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
